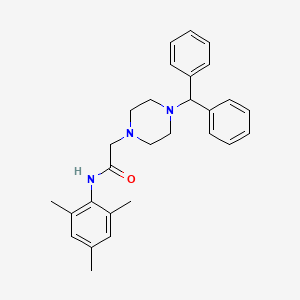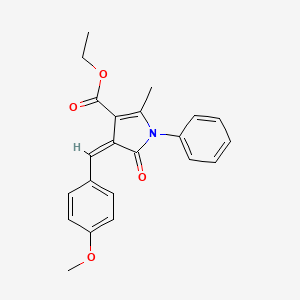![molecular formula C17H12ClN5O5 B14950529 2-Chloro-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14950529.png)
2-Chloro-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-({N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that features a chloro-substituted benzamide core linked to a nitro-indole moiety through a hydrazinecarbonyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-({N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps. One common approach starts with the preparation of the chloro-substituted benzamide and the nitro-indole intermediates. These intermediates are then coupled through a hydrazinecarbonyl linkage under controlled conditions. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-({N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines for substitution reactions. The conditions often involve specific temperatures, pressures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution of the chloro group can produce a variety of substituted benzamides .
Aplicaciones Científicas De Investigación
2-Chloro-N-({N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-({N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The nitro-indole moiety is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain cellular pathways, making it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-[(hydrazinecarbonyl)methyl]benzamide
- 2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide
- 2-Chloro-N,N-dimethyl-5-nitro-benzamide
Uniqueness
What sets 2-Chloro-N-({N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide apart is its unique combination of a chloro-substituted benzamide and a nitro-indole moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C17H12ClN5O5 |
|---|---|
Peso molecular |
401.8 g/mol |
Nombre IUPAC |
2-chloro-N-[2-[(2-hydroxy-5-nitro-1H-indol-3-yl)diazenyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C17H12ClN5O5/c18-12-4-2-1-3-10(12)16(25)19-8-14(24)21-22-15-11-7-9(23(27)28)5-6-13(11)20-17(15)26/h1-7,20,26H,8H2,(H,19,25) |
Clave InChI |
NGBSPTKINSNRHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}acenaphthylen-1(2H)-one](/img/structure/B14950446.png)
![2-phenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14950452.png)
![N'-{(1E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazol-5-yl]ethylidene}-2,4-difluorobenzohydrazide](/img/structure/B14950467.png)

![2,2-bis[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B14950473.png)
![(2-benzyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidene-2-nitrobenzene-4,1-diyl] dinaphthalene-1-carboxylate](/img/structure/B14950479.png)
![(5E)-5-(2,3-dichlorobenzylidene)-3-{[(3-methoxyphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14950487.png)
![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide](/img/structure/B14950493.png)
![2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14950497.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-N-(4-methylphenyl)benzamide](/img/structure/B14950499.png)

![N-benzyl-N,N-dimethyl-2-oxo-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethanaminium](/img/structure/B14950516.png)
![4-tert-butyl-N-{[4-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B14950523.png)
![(2E)-2-{4-[(4-bromobenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B14950526.png)
